molecular formula C13H11BrN2O4S B3521133 N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 88312-90-7

N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B3521133
CAS No.: 88312-90-7
M. Wt: 371.21 g/mol
InChI Key: IQMSGIHDXWCLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-bromo-4-methylphenyl group attached to the sulfonamide nitrogen and a 2-nitrobenzenesulfonyl moiety.

For example, describes the bromination of N-(2-formylphenyl)-4-methylbenzenesulfonamide using bromine in ethanol to yield N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide (CAS 34159-05-2) . Similar methods involving MnO₂ oxidation and bromination may apply to the target compound.

Structural Features: The molecule’s structure includes a bromine atom at the ortho position and a methyl group at the para position on the aniline ring, alongside a nitro group at the ortho position of the benzenesulfonyl group. These substituents contribute to steric hindrance and electronic effects, influencing conformational preferences and crystallinity.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-6-7-11(10(14)8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMSGIHDXWCLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361666
Record name ST50926463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88312-90-7
Record name ST50926463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Formation of azide derivatives.

    Reduction: Formation of N-(2-amino-4-methylphenyl)-2-nitrobenzenesulfonamide.

    Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and, consequently, bacterial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Reference
N-(2-Bromo-4-methylphenyl)-2-nitrobenzenesulfonamide C₁₃H₁₁BrN₂O₄S 2-Bromo-4-methylphenyl, 2-nitro 377.21 Target
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide C₁₄H₁₂BrNO₃S 4-Bromo-2-formylphenyl, 4-methyl 354.22
N-(3-Methylphenyl)-2-nitrobenzenesulfonamide C₁₃H₁₂N₂O₄S 3-Methylphenyl, 2-nitro 292.31
N-(2-Bromo-4-methylphenyl)methanesulfonamide C₈H₉BrNO₂S 2-Bromo-4-methylphenyl, methane 278.13

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (377.21 g/mol) compared to methanesulfonamide derivatives (e.g., 278.13 g/mol in ) reflects the bulkier nitrobenzenesulfonyl group.

Crystallographic and Conformational Differences

Crystal structures of related compounds reveal conformational trends influenced by substituents. For example:

Table 2: Crystallographic Data and Conformational Features

Compound Dihedral Angle (Sulfonyl-Benzene Rings) Hydrogen Bonding Patterns Reference
N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide 89.5° Dimeric chains via N–H···O bonds
N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide 71.2° Similar dimeric chains
N-(2-Bromophenyl)-4-methylbenzenesulfonamide Not reported Crystal packing detailed in

Key Observations :

  • Dihedral Angles : The dihedral angle between sulfonyl and benzoyl rings in N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide (89.5°) is larger than in its chloro analog (71.2°), suggesting steric or electronic effects from substituents .
  • Hydrogen Bonding : Intermolecular N–H···O hydrogen bonding is common in nitrobenzenesulfonamides, stabilizing crystal lattices .

Electronic Properties

reports HOMO-LUMO analysis for N-(3-methylphenyl)-2-nitrobenzenesulfonamide, showing that the nitro group lowers the HOMO energy, enhancing stability . Similar effects are expected in the target compound, with the bromine atom further modulating electronic properties through its inductive effect.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique chemical structure that includes both nitro and sulfonamide functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities.

  • Molecular Formula : C14H13BrN2O4S
  • Molecular Weight : 385.23 g/mol
  • Appearance : Off-white or beige powder
  • Solubility : Soluble in organic solvents (e.g., N,N-dimethylacetamide, N,N-dimethylformamide) but insoluble in water
  • Melting Point : 209-210 °C
  • Boiling Point : Approximately 557.7 °C at 760 mmHg

Biological Activities

This compound exhibits several notable biological activities, which are summarized below:

  • Antiproliferative Effects : Research indicates that this compound displays significant antiproliferative properties against various cancer cell lines. It modulates specific molecular pathways, influencing enzyme activity and cellular responses, which may enhance its efficacy in combination therapies.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Its mechanism of action involves the inhibition of cell wall synthesis and protein synthesis, similar to other sulfonamides .
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The compound exhibits selectivity for CA IX over other isoforms, making it a candidate for targeted cancer therapies .

The mechanism of action for this compound is multifaceted:

  • Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to apoptosis in cancer cells.
  • Sulfonamide Interaction : The sulfonamide moiety can mimic p-amino benzoic acid (PABA), thereby inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapy agents. The compound induced apoptosis as evidenced by increased annexin V-FITC positivity in treated cells.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to leading antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Research Findings and Future Directions

Recent research has focused on the structural optimization of this compound to enhance its biological activity and reduce toxicity. Studies are ongoing to explore its efficacy in combination therapies and its potential role in drug resistance mechanisms.

Biological ActivityObserved EffectsReference
AntiproliferativeSignificant inhibition of cancer cells
AntimicrobialEffective against resistant bacteria
Enzyme InhibitionSelective inhibition of CA IX

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.